1,4-Difluoronaphthalene Zero Dipole Moment vs. Ortho/Peri-Difluoro Naphthalene Isomers
The para-substitution geometry of 1,4-difluoronaphthalene produces a symmetric molecular structure wherein the individual C-F bond dipoles cancel vectorially, yielding a zero or near-zero net dipole moment. This contrasts sharply with ortho-substituted (1,2-difluoronaphthalene) and peri-substituted (1,8-difluoronaphthalene) isomers, which exhibit non-zero dipole moments due to asymmetric fluorine placement [1].
| Evidence Dimension | Molecular dipole moment (μ) |
|---|---|
| Target Compound Data | ≈ 0 Debye (net cancellation from symmetric para C-F bonds) |
| Comparator Or Baseline | 1,2-Difluoronaphthalene: >0 Debye; 1,8-Difluoronaphthalene: >0 Debye (asymmetric substitution) |
| Quantified Difference | Qualitative: zero net dipole vs. non-zero net dipole |
| Conditions | Vector analysis of C-F bond dipoles based on molecular symmetry; para-disubstituted naphthalene core |
Why This Matters
This zero net dipole moment enables 1,4-difluoronaphthalene to serve as a non-polar rigid core in liquid crystal backbones and organic semiconductors where molecular alignment and packing are governed by quadrupolar rather than dipolar intermolecular interactions.
- [1] Mordecai Rabinovitz, Israel Agranat, Henry Selig, Chun-Hsu Lin. Direct synthesis of 1,4-difluoronaphthalene. Journal of Fluorine Chemistry, 1977, Volume 9, Issue 2, Pages 159-162. ISSN 0022-1139. View Source
